molecular formula C10H5NO2S2 B8388661 9H-Dithieno[3,4-b:3',4'-e]azepine-5,9(4H)-dione

9H-Dithieno[3,4-b:3',4'-e]azepine-5,9(4H)-dione

Cat. No. B8388661
M. Wt: 235.3 g/mol
InChI Key: CTILGVMIWDJFHS-UHFFFAOYSA-N
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Patent
US04661591

Procedure details

A mixture of 5.0 g (0.0164 mole) of 1,3-dichloro-4,5-dihydrodithieno[3,4-b:3',4'-e]azepine-5,9-dione, 4 g of 5% strength Pd/C, 6.3 g (0.034 mole) of tributylamine and 300 ml of propanol was stirred in a hydrogen atmosphere at 80° C. When absorption of hydrogen was complete (after 5 hours), the hot mixture was filtered and the filtrate was poured onto ice water. The resulting suspension was acidified with concentrated hydrochloric acid, and the mixture was then stirred for a short time and filtered under suction. The residue from filtration of the crude reaction mixture was washed several times with hot dimethylformamide. The dimethylformamide used for washing was poured onto ice water, and the precipitate formed was filtered off under suction. The solid thus obtained was combined with the solid product obtained from the propanol filtrate. The total solid product was washed with water and then dried at 50° C. in a drying oven under reduced pressure. 2.9 g (75%) of 4,5-dihydrodithieno[3,4-b:3',4'-e]azepine-5,9-dione were obtained in the form of beige crystals of melting point 268°-271° C.
Name
1,3-dichloro-4,5-dihydrodithieno[3,4-b:3',4'-e]azepine-5,9-dione
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4](Cl)=[C:5]2[C:11]=1[C:10](=[O:12])[C:9]1=[CH:13][S:14][CH:15]=[C:8]1[C:7](=[O:16])[NH:6]2.C(N(CCCC)CCCC)CCC.[H][H]>[Pd].C(O)CC>[CH:2]1[S:3][CH:4]=[C:5]2[C:11]=1[C:10](=[O:12])[C:9]1=[CH:13][S:14][CH:15]=[C:8]1[C:7](=[O:16])[NH:6]2

Inputs

Step One
Name
1,3-dichloro-4,5-dihydrodithieno[3,4-b:3',4'-e]azepine-5,9-dione
Quantity
5 g
Type
reactant
Smiles
ClC=1SC(=C2NC(C=3C(C(C21)=O)=CSC3)=O)Cl
Name
Quantity
6.3 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
300 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was then stirred for a short time
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When absorption of hydrogen
CUSTOM
Type
CUSTOM
Details
(after 5 hours)
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the hot mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate was poured onto ice water
FILTRATION
Type
FILTRATION
Details
filtered under suction
FILTRATION
Type
FILTRATION
Details
The residue from filtration of the crude
CUSTOM
Type
CUSTOM
Details
reaction mixture
WASH
Type
WASH
Details
was washed several times with hot dimethylformamide
WASH
Type
WASH
Details
for washing
ADDITION
Type
ADDITION
Details
was poured onto ice water
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off under suction
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
WASH
Type
WASH
Details
The total solid product was washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in a drying oven under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C=1SC=C2NC(C=3C(C(C21)=O)=CSC3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.